Z-VAD(OMe)-FMK, also known as Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone, is a potent irreversible pan-caspase inhibitor. This compound is particularly significant in the field of apoptosis research due to its ability to inhibit various caspases, which are crucial enzymes involved in the apoptotic process. The compound is characterized by its cell permeability and its ability to act on multiple caspase types, including caspases 1, 3, 4, and 7. Its effectiveness is highlighted by an IC50 value of approximately 5.8 nM in HepG2 cells, indicating its strong inhibitory potential against apoptosis under various stimuli .
Z-VAD(OMe)-FMK is classified as an irreversible and cell-permeable broad-spectrum caspase inhibitor. It is synthesized for research purposes and is not intended for therapeutic use in humans. The compound is primarily utilized in laboratory settings to study apoptosis mechanisms and cellular processes related to cancer, neurodegeneration, and other diseases .
The synthesis of Z-VAD(OMe)-FMK involves several key steps:
The molecular formula of Z-VAD(OMe)-FMK is , with a molecular weight of approximately 467.5 Da. The structure features:
The chemical structure can be represented using various notations:
Z-VAD(OMe)-FMK acts primarily through covalent modification of active site cysteine residues in caspases, leading to their irreversible inhibition. This process involves:
This mechanism allows Z-VAD(OMe)-FMK to prevent apoptosis triggered by various stimuli such as Fas ligand or chemotherapeutic agents.
The mechanism of action of Z-VAD(OMe)-FMK involves:
The compound exhibits a high purity level (>95%) upon synthesis and has been characterized using various analytical techniques including NMR and HPLC .
Z-VAD(OMe)-FMK has numerous applications in scientific research:
Z-VAD(OMe)-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) functions as an irreversible caspase inhibitor through a distinctive three-step kinetic mechanism. Biochemical analyses reveal that inhibition proceeds via: (1) rapid, reversible formation of an enzyme-inhibitor complex; (2) slow conformational adjustment to form a tighter complex; and (3) covalent bond formation between the fluoromethyl ketone (FMK) warhead and the catalytic cysteine residue in caspase active sites [7]. This covalent modification permanently inactivates the enzyme, distinguishing it from competitive inhibitors. The FMK moiety's electrophilic carbon undergoes nucleophilic attack by the cysteine thiol group (-SH), forming a thioether bond that resists hydrolysis [1] [10]. Kinetic parameters demonstrate a second-order inactivation rate constant (k~obs~/[I]) of 1,450 M⁻¹s⁻¹ for caspase-3, significantly faster than for caspase-8 (220 M⁻¹s⁻¹), reflecting differential susceptibility among caspase family members [7].
Table 1: Kinetic Parameters of Z-VAD(OMe)-FMK Caspase Inhibition
Caspase | k~obs~/[I] (M⁻¹s⁻¹) | Inactivation Half-life (t~1/2~) | Binding Mechanism |
---|---|---|---|
Caspase-3 | 1,450 | <5 minutes | Irreversible covalent |
Caspase-8 | 220 | ~30 minutes | Irreversible covalent |
Caspase-9 | Not determined | Concentration-dependent | Irreversible covalent |
As a pan-caspase inhibitor, Z-VAD(OMe)-FMK exhibits broad activity against inflammatory and apoptotic caspases across species. Biochemical profiling confirms potent inhibition of human caspase-1, -3, -4, -5, -6, -7, -8, -9, and -10 at low micromolar concentrations (IC~50~ < 20 μM), with caspase-2 being a notable exception [2] [5]. Murine caspases show similar susceptibility, including caspase-1, -3, and -11 (the functional ortholog of human caspase-4/5) [2]. This cross-species efficacy enables its application in diverse experimental models, from fish epithelioma cells (EPC) to mammalian immune cells [3] [5]. The inhibitor's effectiveness in blocking apoptosis has been demonstrated in Jurkat T cells (Fas-mediated apoptosis), corneal epithelial cells (staurosporine-induced death), and THP-1 monocytes (triggered by etoposide, thapsigargin, or cycloheximide) [1] [6]. Crucially, Z-VAD(OMe)-FMK preserves cell viability without intrinsic cytotoxicity, making it invaluable for distinguishing caspase-dependent processes [5] [10].
Table 2: Caspase Inhibition Profile of Z-VAD(OMe)-FMK
Caspase Type | Human Caspases Inhibited | Murine Caspases Inhibited | Reported Efficacy |
---|---|---|---|
Inflammatory | 1, 4, 5 | 1, 11, 12 | IC~50~ < 10 μM |
Apoptotic Initiator | 8, 9, 10 | 8, 9, 12 | IC~50~ 0.5–20 μM |
Apoptotic Executioner | 3, 6, 7 | 3, 6, 7 | IC~50~ < 5 μM |
Exception | Caspase-2 | Caspase-2 ortholog | >50 μM inhibition |
The molecular architecture of Z-VAD(OMe)-FMK underpins its pan-caspase affinity through three critical elements:
Structural analyses reveal that Z-VAD(OMe)-FMK adopts a β-strand conformation when bound, with the FMK moiety positioned optimally for nucleophilic attack in executioner caspases (e.g., caspase-3). However, in initiator caspases (e.g., caspase-8), binding induces slower conformational changes, explaining kinetic differences in inactivation rates [7].
Table 3: Structural Features and Functional Contributions
Structural Element | Chemical Group | Role in Caspase Inhibition |
---|---|---|
N-terminal cap | Benzyloxycarbonyl (Z) | Enhances cell permeability; hydrophobic anchor |
P~1~ residue | Aspartate (Asp-OMe) | Binds S~1~ pocket via H-bonding; OMe prevents cyclization |
P~2~ residue | Alanine (Ala) | Occupies hydrophobic S~2~ pocket (caspase-specific) |
P~3~ residue | Valine (Val) | Interacts with solvent-exposed S~3~ region |
C-terminal warhead | Fluoromethyl ketone (FMK) | Forms irreversible covalent bond with catalytic Cys |
Despite its designation as a caspase inhibitor, Z-VAD(OMe)-FMK demonstrates off-target effects on several proteases:
These cross-reactivities necessitate controlled experiments using orthogonal inhibitors (e.g., CA-074 for cathepsin B) to distinguish caspase-specific phenotypes. Structural analyses suggest the tripeptide backbone’s Asp residue limits reactivity with serine proteases, while the FMK group’s reactivity enables broader cysteine protease inhibition [1] [9].
Table 4: Documented Off-Target Enzyme Interactions
Non-Caspase Enzyme | Inhibition Efficacy | Biological Context | Potential Experimental Impact |
---|---|---|---|
Cathepsin B | IC~50~ ~15 μM | Lysosomal extracts | May obscure lysosomal cell death |
PNGase | >50% at 50 μM | Cell-free deglycosylation assays | Alters ER stress responses |
Picornaviral 2A~pro~ | Irreversible inactivation | Viral replication assays | Confounds antiviral studies |
UCHL1 | No inhibition at 440 μM | Neuronal lysates | Negligible |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2